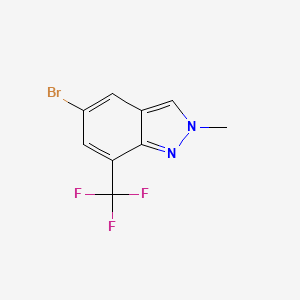

5-Bromo-2-methyl-7-(trifluoromethyl)-2H-indazole

CAS No.:

Cat. No.: VC16781475

Molecular Formula: C9H6BrF3N2

Molecular Weight: 279.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrF3N2 |

|---|---|

| Molecular Weight | 279.06 g/mol |

| IUPAC Name | 5-bromo-2-methyl-7-(trifluoromethyl)indazole |

| Standard InChI | InChI=1S/C9H6BrF3N2/c1-15-4-5-2-6(10)3-7(8(5)14-15)9(11,12)13/h2-4H,1H3 |

| Standard InChI Key | JKMSOUJKNHRYLS-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C2C=C(C=C(C2=N1)C(F)(F)F)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 5-Bromo-2-methyl-7-(trifluoromethyl)-2H-indazole consists of an indazole ring system—a bicyclic framework combining a benzene ring fused to a pyrazole ring. Substituents at key positions modulate its electronic and steric properties:

-

Position 2: A methyl group enhances lipophilicity and influences tautomeric stability.

-

Position 5: Bromine introduces halogen bonding potential and steric bulk.

-

Position 7: The electron-withdrawing trifluoromethyl group (-CF₃) improves metabolic stability and membrane permeability .

The molecular formula is , with a molecular weight of 285.06 g/mol.

Physicochemical Profile

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 285.06 g/mol | |

| Density | Not Determined | - |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Likely hydrophobic due to -CF₃ |

The trifluoromethyl group contributes to high lipid solubility, suggesting preferential partitioning into nonpolar environments.

Synthetic Methodologies

General Synthesis Strategies

Synthesis typically involves multi-step sequences starting from substituted indazole precursors or nitroarenes. Key approaches include:

Cyclization of Hydrazine Derivatives

Arylhydrazines react with α,β-unsaturated carbonyl compounds under acidic conditions to form the indazole core. For example, 2-nitrobenzaldehyde derivatives can undergo reductive cyclization using organophosphorus reagents :

Bromination and trifluoromethylation are subsequently performed via electrophilic substitution or cross-coupling reactions.

Transition Metal-Catalyzed Coupling

Palladium-mediated Suzuki-Miyaura couplings introduce aryl groups at specific positions. For instance, a brominated indazole intermediate may react with trifluoromethylboronic acid to install the -CF₃ group .

Optimization Challenges

Biological Activities and Mechanisms

Anti-Inflammatory Effects

Indazoles inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways. For example, compound 120 (a 1H-indazole derivative) suppressed IDO1 (), a key enzyme in inflammatory responses .

Applications in Drug Discovery

Kinase Inhibitor Development

The methyl and trifluoromethyl groups in 5-Bromo-2-methyl-7-(trifluoromethyl)-2H-indazole could optimize kinase binding by filling hydrophobic pockets.

Radiopharmaceuticals

Bromine-76 () or fluorine-18 isotopes may be incorporated for positron emission tomography (PET) imaging, leveraging the compound’s tumor-targeting potential.

Stability and Metabolic Considerations

In Vitro Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume